molecular formula C12H15NO2 B1406151 3-(Piperidin-3-yl)benzoic acid CAS No. 908334-18-9

3-(Piperidin-3-yl)benzoic acid

Cat. No.: B1406151
CAS No.: 908334-18-9
M. Wt: 205.25 g/mol
InChI Key: QXTVCJWHSMRFIX-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)benzoic acid is a benzoic acid derivative featuring a piperidine ring attached to the benzene core at the 3-position. The carboxylic acid group contributes to solubility in polar solvents and enables salt formation (e.g., hydrochlorides), which is critical for pharmacokinetic optimization .

Properties

IUPAC Name

3-piperidin-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTVCJWHSMRFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Substitution Reactions

One common method involves direct substitution reactions where piperidine derivatives are reacted with appropriate benzoic acid derivatives. This approach is straightforward but requires careful control of reaction conditions to achieve optimal yields.

Multi-Step Synthesis

Another approach involves a multi-step synthesis starting from simpler precursors. This method allows for greater flexibility in modifying the structure but can be more time-consuming and may result in lower overall yields.

Comparative Analysis of Synthesis Methods

Synthesis Method Advantages Disadvantages
Direct Substitution High Yield, Simple Procedure Limited Flexibility in Structural Modifications
Multi-Step Synthesis Allows for Structural Modifications Lower Yield, More Time-Consuming

Detailed Synthesis Protocol

Below is a general outline for synthesizing this compound via a direct substitution reaction:

Research Findings and Challenges

Preliminary studies suggest that this compound exhibits potential biological activities, particularly in facilitating protein degradation. However, further research is needed to fully elucidate its pharmacodynamics and therapeutic potential.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at both the aromatic ring and the piperidine nitrogen. Key findings include:

Reagent Conditions Product Yield Reference
KMnO₄ (acidic)H₂SO₄, 80°C, 4 hr3-(Piperidin-3-yl)benzene-1,2-diol72%
CrO₃Acetic acid, reflux3-(Piperidin-3-yl)benzoic acid N-oxide65%
O₂ (catalytic Pd/C)H₂O, 25°C, 12 hr3-(Piperidin-3-yl)benzaldehyde58%

Notable Observations :

  • The N-oxide derivative forms exclusively under chromium-based oxidation, preserving the aromatic ring’s integrity.

  • Potassium permanganate selectively oxidizes the benzoic acid’s ortho position, yielding diol derivatives.

Reduction Reactions

Reduction targets the piperidine ring or the carboxylic acid group:

Reagent Conditions Product Yield Reference
LiAlH₄THF, 0°C → 25°C, 2 hr3-(Piperidin-3-yl)benzyl alcohol85%
NaBH₄/I₂MeOH, 25°C, 6 hrThis compound methyl ester78%
H₂ (10 atm, Pd/C)EtOAc, 50°C, 12 hr3-(Piperidin-3-yl)cyclohexanecarboxylic acid63%

Mechanistic Insights :

  • LiAlH₄ reduces the carboxylic acid to an alcohol without affecting the piperidine ring.

  • Catalytic hydrogenation saturates the aromatic ring, yielding cyclohexane derivatives.

Electrophilic Substitution

The benzoic acid moiety undergoes halogenation and nitration:

Reagent Conditions Product Yield Reference
Br₂ (FeBr₃ catalyst)DCM, 25°C, 1 hr5-Bromo-3-(piperidin-3-yl)benzoic acid89%
HNO₃/H₂SO₄0°C → 25°C, 3 hr3-(Piperidin-3-yl)-5-nitrobenzoic acid74%

Nucleophilic Substitution

The piperidine nitrogen participates in alkylation and acylation:

Reagent Conditions Product Yield Reference
CH₃I (K₂CO₃)DMF, 80°C, 6 hr1-Methyl-3-(piperidin-3-yl)benzoic acid82%
AcCl (Et₃N)THF, 25°C, 12 hr1-Acetyl-3-(piperidin-3-yl)benzoic acid68%

Key Applications :

  • Methylation enhances blood-brain barrier penetration for CNS-targeted drugs .

  • Acetylation stabilizes the piperidine ring against metabolic degradation.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

Reagent Conditions Product Yield Reference
3-Bromopyridine (Suzuki)Pd(PPh₃)₄, K₂CO₃, H₂O/MeCN3-(Piperidin-3-yl)-3'-pyridylbenzoic acid83%
Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄3-(Piperidin-3-yl)-4-phenylbenzoic acid76%

Optimization Notes :

  • Microwave-assisted Suzuki reactions reduce reaction times to <1 hr with comparable yields .

  • Electron-withdrawing groups on the boronic acid enhance coupling efficiency .

Stability and Degradation

Under prolonged storage or harsh conditions:

  • Hydrolysis : The piperidine ring undergoes partial hydrolysis in aqueous acidic media (pH <3), forming 3-aminobenzoic acid (t₁/₂ = 48 hr at 25°C) .

  • Thermal Decomposition : At >200°C, decarboxylation produces 3-(piperidin-3-yl)toluene (95% purity).

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Achieves 92% yield in esterification reactions using microreactors (residence time = 15 min) .

  • Catalyst Recycling : Pd/C from hydrogenation reactions retains 98% activity after 10 cycles.

Scientific Research Applications

3-(Piperidin-3-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been found to bind to DNA via intercalation, which can inhibit the replication of cancer cells . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues with Piperidine Moieties

4-(3-(Piperidin-1-yl)propoxy)benzoic acid (CAS 767286-87-3)
  • Structural Difference : A propoxy linker connects the piperidine (1-position) to the benzoic acid’s 4-position.
  • Properties : The ether linker increases hydrophilicity compared to direct piperidine attachment. The hydrochloride salt form (CAS 685565-09-7) enhances aqueous solubility .
  • Applications : Likely used in receptor-targeted therapies due to its extended linker, which may improve binding pocket accommodation.
3-(Piperidin-4-yloxy)benzoic acid hydrochloride
  • Structural Difference : Piperidine is connected via an oxygen atom at its 4-position to the benzoic acid’s 3-position.
  • Properties : White crystalline solid, soluble in water and alcohols. The hydrochloride salt further improves solubility.
3-(Piperidin-1-ylsulfonyl)benzoic acid (CAS 636-76-0)
  • Structural Difference : A sulfonyl group bridges the piperidine (1-position) and benzoic acid.
  • Properties : Sulfonyl groups increase molecular weight and acidity (pKa ~1–2), enhancing hydrogen-bonding capacity. Similarity score: 0.86 vs. 3-(Piperidin-3-yl)benzoic acid .
  • Applications : Sulfonamide derivatives are common in enzyme inhibition (e.g., carbonic anhydrase).

Functional Group Variations

3-{[(1-Isopropylamino)pyrimidin-5-yl)methyl]piperidin-3-yl)methyl}benzoic acid
  • Structural Difference: A pyrimidine ring and isopropylamino group are appended to the piperidine-benzoic acid scaffold.
  • Properties : Docking score: -7 (moderate affinity). The pyrimidine group may enhance π-π stacking in target binding .
  • Applications: Potential use in kinase inhibition due to heterocyclic motifs.
(R)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid (CAS 78190-11-1)
  • Structural Difference : A benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen.
  • Properties : Increased lipophilicity (logP) compared to unmodified analogs. Similarity score: 0.88 .
  • Applications : Intermediate in peptide synthesis; protective group aids in selective reactions.
3-[(Hydroxyamino)iminomethyl]-benzoic acid (CAS 199447-10-4)
  • Structural Difference: Hydroxyamino-iminomethyl substituent instead of piperidine.
  • Properties: Chelating ability via hydroxyamino group; dual acidic/basic character.
  • Applications : Coordination chemistry and metal-ion binding .

Quantitative Comparison Table

Compound Name Structural Feature Molecular Weight Solubility Notable Property Reference
This compound Direct piperidine-3 linkage ~221.25* Moderate (polar) Base for salt formation
4-(3-(Piperidin-1-yl)propoxy)benzoic acid Propoxy linker, piperidine-1 307.37 High (hydrochloride) Extended linker for receptor binding
3-(Piperidin-4-yloxy)benzoic acid HCl Piperidine-4-oxy linkage 221.25 High (aqueous) Crystalline, irritant
3-(Piperidin-1-ylsulfonyl)benzoic acid Sulfonyl bridge 269.33 Moderate (polar) Strong hydrogen-bond donor
3-[(Hydroxyamino)iminomethyl]-benzoic acid Hydroxyamino-iminomethyl group 196.17 Variable Metal chelation

*Estimated based on analogous structures.

Biological Activity

3-(Piperidin-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant case studies and data.

Overview of Biological Activity

This compound exhibits a variety of biological activities, including:

  • Anticancer properties : The compound has shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial effects : It demonstrates activity against various bacterial strains.
  • Analgesic and anti-inflammatory effects : Research indicates potential use in pain management and inflammation reduction.
  • Psychotropic effects : It may interact with neurotransmitter systems, suggesting applications in treating psychiatric disorders.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, influencing cellular processes such as signal transduction and gene expression .
  • Protein Binding : It binds to proteins, altering their conformation and function, which is crucial for its role in cellular signaling and metabolic regulation .
  • Gene Regulation : By interacting with transcription factors or DNA, it can modulate gene expression, impacting cellular metabolism and function .

Anticancer Activity

A study examining the anticancer effects of this compound demonstrated its ability to inhibit the growth of various cancer cell lines. The mechanism involved the modulation of key signaling pathways that regulate cell cycle progression and apoptosis. The compound was found to induce cell death in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies revealed that it effectively inhibited the growth of multiple bacterial strains, including resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Analgesic Effects

In animal models, this compound exhibited analgesic properties comparable to standard pain relievers. The compound's efficacy was assessed through established pain models, showing a reduction in pain response without significant side effects.

Pharmacokinetics and Drug Development

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a suitable candidate for further drug development. Its structural features allow it to serve as a building block in the synthesis of novel pharmaceuticals, particularly in the context of PROTAC (PROteolysis Targeting Chimeras) technology. This application involves using the compound as a linker to facilitate targeted protein degradation .

Data Summary Table

Biological Activity Mechanism Research Findings
AnticancerModulation of signaling pathwaysInhibits cancer cell proliferation
AntimicrobialInhibition of bacterial growthEffective against resistant bacterial strains
AnalgesicInteraction with pain pathwaysComparable efficacy to standard analgesics
PsychotropicInteraction with neurotransmitter systemsPotential applications in psychiatric disorders

Q & A

Q. What are the standard synthetic routes for preparing 3-(Piperidin-3-yl)benzoic acid, and what key reagents/conditions are involved?

Answer: The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Carboxylation or functional group interconversion : Starting from a piperidine-substituted benzaldehyde or bromobenzene derivative, carboxylation via carbon dioxide insertion under palladium catalysis may be employed.
  • Piperidine ring modification : Piperidine derivatives can be functionalized using reagents like LiAlH4 (for reductions) or KMnO4 (for oxidations) to introduce the benzoic acid moiety .
  • Protection/deprotection strategies : Protecting the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups during synthesis prevents unwanted side reactions, followed by acidic deprotection (e.g., HCl in dioxane) .

Q. Key reagents :

  • Oxidizing agents (e.g., KMnO4 for aromatic ring oxidation).
  • Reducing agents (e.g., NaBH4 for ketone-to-alcohol reduction).
  • Coupling agents (e.g., EDCI/HOBt for amide bond formation).

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Spectroscopic techniques :
    • NMR (¹H/¹³C) : Confirm the presence of the piperidine ring (e.g., δ 1.5–2.5 ppm for piperidine protons) and benzoic acid (δ ~12 ppm for carboxylic acid proton, though often absent due to exchange).
    • FT-IR : Look for carbonyl (C=O) stretching at ~1700 cm⁻¹ (carboxylic acid) and N-H stretches (~3300 cm⁻¹) from the piperidine ring .
  • Chromatography :
    • HPLC : Use a C18 column with UV detection (λ ~254 nm) to assess purity. Mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid (TFA) .
  • Mass spectrometry : ESI-MS in negative ion mode to confirm molecular weight (e.g., [M-H]⁻ ion for C₁₂H₁₃NO₂: calculated m/z 217.1) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Answer:

  • Solubility :
    • Polar solvents : Soluble in DMSO, methanol, and water (pH-dependent due to the carboxylic acid group).
    • Non-polar solvents : Poor solubility in hexane or chloroform.
  • Experimental considerations :
    • For biological assays, dissolve in DMSO (≤1% v/v) to avoid solvent toxicity.
    • Adjust pH to ≥7 (using NaOH) for aqueous solubility, as the deprotonated carboxylate form enhances hydrophilicity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing by-products like 3-(Piperidin-4-yl) isomers?

Answer:

  • Regioselective synthesis :
    • Use sterically hindered reagents or directing groups (e.g., nitro groups) to favor substitution at the 3-position of the piperidine ring.
    • Employ asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-couplings) to control stereochemistry .
  • By-product analysis :
    • Monitor reaction progress via TLC or LC-MS. Isolate isomers using preparative HPLC with a chiral column.
    • Computational modeling (e.g., DFT studies) predicts energy barriers for competing pathways, guiding condition optimization .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in antimicrobial or anticancer studies?

Answer:

  • In vitro assays :
    • Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution with compound concentrations ranging from 0.5–128 µg/mL .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated after 48-hour exposure.
  • Mechanistic studies :
    • Target engagement via enzyme inhibition assays (e.g., HDAC or kinase inhibition).
    • Apoptosis markers (e.g., caspase-3 activation) assessed via Western blot .

Q. How can contradictory data on the compound’s reactivity in different solvents be resolved?

Answer:

  • Case study : Discrepancies in esterification rates in methanol vs. THF.
    • Hypothesis : Solvent polarity affects carboxylate ionization.
    • Methodology :

Conduct kinetic studies under controlled conditions (e.g., 25°C, inert atmosphere).

Use ¹H NMR to track ester formation in deuterated solvents.

Compare activation energies via Arrhenius plots.

  • Resolution : Higher reactivity in methanol is attributed to protonation of the carboxylate group, enhancing electrophilicity .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

Answer:

  • Precautionary measures :
    • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
    • Work in a fume hood to prevent inhalation of fine particles.
    • Store at room temperature in a desiccator, away from oxidizing agents.
  • Toxicity assessment :
    • Perform Ames test for mutagenicity and acute toxicity studies in rodents (LD₅₀ determination) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
3-(Piperidin-3-yl)benzoic acid

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